2,3,5-Tri-O-benzyl-D-ribofuranose 2,3,5-Tri-O-benzyl-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 16838-89-4
VCID: VC21336888
InChI: InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C26H28O5
Molecular Weight: 420.5 g/mol

2,3,5-Tri-O-benzyl-D-ribofuranose

CAS No.: 16838-89-4

Cat. No.: VC21336888

Molecular Formula: C26H28O5

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Tri-O-benzyl-D-ribofuranose - 16838-89-4

Specification

CAS No. 16838-89-4
Molecular Formula C26H28O5
Molecular Weight 420.5 g/mol
IUPAC Name (4S,5S)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol
Standard InChI InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25?,26?/m0/s1
Standard InChI Key NAQUAXSCBJPECG-ZCCOPBOASA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@H]2[C@@H](C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator